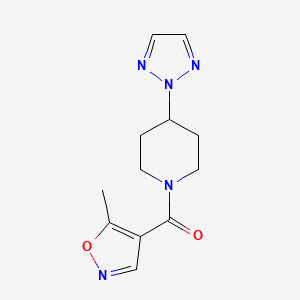

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone

Description

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-9-11(8-15-19-9)12(18)16-6-2-10(3-7-16)17-13-4-5-14-17/h4-5,8,10H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNFAPCWJGJPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCC(CC2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone typically involves multi-step reactions that include the formation of the triazole, piperidine, and isoxazole rings. One common method involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via cycloaddition reactions involving nitrile oxides and alkenes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the triazole or isoxazole rings, potentially leading to ring-opening or hydrogenation products.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazole and piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Hydrogenated derivatives or ring-opened products.

Substitution: Substituted derivatives with new functional groups attached to the nitrogen atoms.

Scientific Research Applications

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to engage in hydrogen bonding and π-stacking interactions, which can enhance its binding affinity to biological targets. The piperidine and isoxazole rings contribute to the overall stability and bioactivity of the compound by facilitating its interaction with various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

(1-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone: Similar structure but with different substitution patterns on the triazole ring.

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-ethylisoxazol-4-yl)methanone: Similar structure with an ethyl group instead of a methyl group on the isoxazole ring.

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-phenylisoxazol-4-yl)methanone: Similar structure with a phenyl group on the isoxazole ring.

Uniqueness: : The unique combination of the triazole, piperidine, and isoxazole rings in (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone provides it with distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.

Biological Activity

The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone (CAS Number: 2034576-70-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₅N₅O₂

- Molecular Weight : 261.28 g/mol

- Structure : The compound features a triazole ring and a piperidine moiety, which are known to influence its biological interactions.

Anticancer Properties

Recent studies suggest that derivatives of triazole and piperidine compounds exhibit significant anticancer properties. For instance, similar compounds have demonstrated inhibitory effects on various cancer cell lines, including glioma and melanoma cells.

- Mechanism of Action :

- The triazole ring is believed to interact with biological targets involved in cancer progression, potentially inhibiting key pathways such as the Ras oncogene pathway and Na⁺/K⁺ ATPase activity .

- Compounds with similar structures have shown cytostatic activities that are independent of pro-apoptotic stimuli resistance in cancer cells .

Antimicrobial Activity

Triazole-containing compounds are also recognized for their antimicrobial properties. They can inhibit the growth of various bacterial strains and fungi by disrupting cellular processes.

- Case Studies :

Neuroprotective Effects

Research indicates that certain piperidine derivatives can provide neuroprotective effects by modulating neurotransmitter systems.

- Mechanism :

Research Findings

| Study | Findings | Relevance |

|---|---|---|

| Study A (2013) | In vitro growth inhibition in glioma cell lines | Supports anticancer potential |

| Study B (2020) | Antimicrobial activity against resistant strains | Indicates therapeutic applications in infectious diseases |

| Study C (2021) | Neuroprotective effects via neurotransmitter modulation | Suggests potential for neurological disorders |

Q & A

Basic: What are the recommended synthetic protocols for preparing (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone, and how can reaction efficiency be optimized?

Answer:

The compound’s synthesis typically involves coupling the triazole-piperidine and isoxazole moieties via a carbonyl linkage. Key steps include:

- Reflux conditions : Use ethanol as a solvent for reflux (2–6 hours) to promote nucleophilic substitution or coupling reactions .

- Purification : Recrystallization from a DMF–EtOH (1:1) mixture improves yield and purity .

- Monitoring : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) or hexane/ethyl acetate (8:2) tracks reaction progress .

Optimization : Adjust stoichiometry (equimolar ratios), use catalytic bases (e.g., triethylamine), and optimize solvent polarity to reduce byproducts .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation of this compound?

Answer:

Discrepancies often arise from tautomerism in the triazole ring or conformational flexibility in the piperidine moiety. Strategies include:

- Variable-temperature NMR : Resolve dynamic effects by analyzing spectra at 25°C and −40°C to identify rotamers .

- 2D NMR (COSY, HSQC) : Confirm connectivity between the triazole (δ 7.8–8.2 ppm) and isoxazole (δ 6.1–6.5 ppm) protons .

- IR validation : Compare experimental carbonyl stretches (~1680–1720 cm⁻¹) with DFT-calculated values to confirm the methanone linkage .

Basic: What experimental designs are suitable for evaluating the compound’s biological activity in vitro?

Answer:

Use a split-split-plot design with:

- Primary plots : Dose ranges (e.g., 0.1–100 µM) .

- Subplots : Cell lines (e.g., HEK293 for receptor binding, HepG2 for metabolic stability) .

- Replicates : Four biological replicates with technical triplicates to account for variability .

Assays : Measure IC₅₀ via fluorescence polarization (triazole interactions) or luminescence (kinase inhibition) .

Advanced: How can structure-activity relationship (SAR) studies be designed to modify the triazole and isoxazole substituents for enhanced target selectivity?

Answer:

- Triazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to enhance π-π stacking with aromatic residues in target proteins .

- Isoxazole substitutions : Replace 5-methyl with bulkier groups (e.g., isopropyl) to improve hydrophobic binding .

- Methodology :

- Use click chemistry for triazole diversification .

- Employ molecular docking (e.g., AutoDock Vina) to predict binding poses with proteins like PI3Kα .

Basic: What analytical methods are recommended for purity assessment and quantification of this compound?

Answer:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm (triazole absorbance) .

- Elemental analysis : Validate %C, %H, %N against theoretical values (e.g., C₁₅H₁₆N₆O₂: C 54.21%, H 4.85%, N 25.29%) .

- Melting point : Compare with literature values (e.g., 180–182°C) to detect impurities .

Advanced: How can environmental fate studies be structured to assess the compound’s ecological impact?

Answer:

Adopt the INCHEMBIOL framework :

- Abiotic stability : Test hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation) to measure half-life.

- Biotic degradation : Use soil microcosms with LC-MS/MS to track metabolites (e.g., piperidine ring oxidation products).

- Ecotoxicology : Evaluate acute toxicity in Daphnia magna (EC₅₀) and algae (growth inhibition) .

Basic: What are the critical stability considerations for storing this compound?

Answer:

- Storage : Keep at −20°C in amber vials under argon to prevent oxidation of the triazole ring .

- Decomposition signs : Discoloration (yellow → brown) indicates carbonyl group degradation; confirm via TLC .

- Solvent compatibility : Avoid DMSO for long-term storage due to hygroscopicity; use dry acetonitrile instead .

Advanced: How can computational methods predict metabolic pathways and potential toxicity?

Answer:

- In silico tools :

- SwissADME : Predict cytochrome P450 metabolism (e.g., CYP3A4-mediated N-demethylation) .

- ProTox-II : Identify hepatotoxicity risks via structural alerts (e.g., triazole-related mutagenicity) .

- Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.